3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone

MELK inhibition kinase inhibitor cancer target validation

3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone (CAS 573974-93-3, C₁₃H₁₄N₂O, molecular weight 214.26) is a 2-quinolinone derivative characterized by a bicyclic framework comprising a benzene ring fused to a pyridinone moiety, featuring a 7-methyl substitution on the quinolinone core and a distinctive 3-ethyliminomethyl substituent. This compound can be synthesized in a one-step protocol using adapted Vilsmeier conditions, achieving quantitative yield, with full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, and Raman) available for quality verification.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 573974-93-3
Cat. No. B11891929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone
CAS573974-93-3
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCN=CC1=CC2=C(C=C(C=C2)C)NC1=O
InChIInChI=1S/C13H14N2O/c1-3-14-8-11-7-10-5-4-9(2)6-12(10)15-13(11)16/h4-8H,3H2,1-2H3,(H,15,16)
InChIKeyNSRNUXZUYJOISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone (CAS 573974-93-3): Core Chemical Identity and Procurement Context


3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone (CAS 573974-93-3, C₁₃H₁₄N₂O, molecular weight 214.26) is a 2-quinolinone derivative characterized by a bicyclic framework comprising a benzene ring fused to a pyridinone moiety, featuring a 7-methyl substitution on the quinolinone core and a distinctive 3-ethyliminomethyl substituent . This compound can be synthesized in a one-step protocol using adapted Vilsmeier conditions, achieving quantitative yield, with full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, and Raman) available for quality verification [1]. As a representative of the quinolinone class with an imine functionality at position 3, it occupies a structurally defined niche within the broader landscape of quinoline-based research compounds [2].

Why Generic Quinolinone Substitution Cannot Replace 3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone in Research Applications


Quinolinone derivatives exhibit diverse biological activities that are exquisitely sensitive to substitution pattern, with even minor structural modifications producing substantial changes in target engagement, potency, and selectivity [1]. The presence of a 7-methyl group versus substitution at position 6 on the 2(1H)-quinolinone scaffold has been demonstrated to produce significantly more potent MAO-B inhibition [2], while the specific imine functionality at position 3 fundamentally distinguishes this compound from ketone or aldehyde analogs in both synthetic accessibility and biological behavior [3]. Given that structurally similar quinolinone-imine chemotypes exhibit defined mechanisms of action—including mitochondrial respiration inhibition through cytochrome bc₁ complex targeting [4]—a researcher requiring specific substitution patterns for structure-activity relationship (SAR) studies or target validation cannot assume functional equivalence across positional isomers or differently substituted analogs. The quantitative evidence in Section 3 establishes precisely where CAS 573974-93-3 offers verifiable differentiation from its closest structural comparators.

Quantitative Differentiation Evidence: 3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone vs. Structural Analogs


MELK Kinase Inhibition: 3-(Ethyliminomethyl) Derivative vs. Unsubstituted and Methoxy-Phenyl Analogs

In patent-disclosed kinase inhibition assays, 3-[(ethylimino)methyl]-7-methyl-2(1H)-quinolinone demonstrates MELK inhibitory activity (IC₅₀ = 2.1 μM) that exceeds the activity of the unsubstituted 3-position analog (R³ = H, IC₅₀ > 10 μM) by at least 4.8-fold, while also providing distinct selectivity advantages relative to methoxy-phenyl substituted quinoline derivatives [1].

MELK inhibition kinase inhibitor cancer target validation

Synthetic Accessibility: One-Step Quantitative Synthesis vs. Multi-Step Analog Preparation

CAS 573974-93-3 can be synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yield and requiring only standard laboratory reagents and equipment [1]. In contrast, the synthesis of closely related 3-formyl-2(1H)-quinolinone Schiff base derivatives typically requires a two-step sequence (Vilsmeier-Haack formylation followed by condensation with primary amines), with reported overall yields ranging from 65-85% for the condensation step alone [2].

chemical synthesis Vilsmeier reaction laboratory-scale preparation

Antibacterial Activity: Ethylimino vs. Cyclohexylimino Schiff Base Derivatives Against S. aureus

In head-to-head antimicrobial screening of 3-formyl-2(1H)-quinolinone Schiff base derivatives, the ethylimino-substituted analog (structural core identical to CAS 573974-93-3) demonstrated superior antibacterial activity against Staphylococcus aureus (MIC = 125 μg/mL) compared to the cyclohexylimino-substituted derivative (MIC = 500 μg/mL), representing a 4-fold potency advantage [1]. This class-level comparison establishes the ethyl substituent as favorable over bulkier cycloalkyl substituents for antimicrobial applications within the quinolinone-imine chemotype.

antimicrobial Schiff base Gram-positive bacteria

7-Methyl Substitution: Positional Selectivity Advantage for MAO-B Inhibition vs. 6-Methyl Analogs

Structure-activity relationship analysis of 2(1H)-quinolinone derivatives reveals that substitution at the C7 position (as present in CAS 573974-93-3) leads to significantly more potent MAO-B inhibition compared to substitution at the C6 position [1]. While direct IC₅₀ data for CAS 573974-93-3 in MAO-B assays is not available, the 7-methyl-2(1H)-quinolinone core scaffold (CAS 53907-56-7) exhibits IC₅₀ = 15.4 μM for MAO-B inhibition [2], establishing the baseline activity of the methyl-substituted core.

MAO-B inhibition structure-activity relationship neuropharmacology

Spectroscopic Characterization Completeness: Full NMR/IR/Raman Data Availability vs. Minimal Vendor Documentation

CAS 573974-93-3 has been fully characterized with comprehensive spectroscopic data including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, all published in peer-reviewed literature [1]. In contrast, many commercially available quinolinone analogs—including 3-[(butylimino)methyl]-7-methyl-2(1H)-quinolinone and various 1-substituted quinolinone derivatives—are offered with minimal or no published spectroscopic characterization beyond basic molecular weight and formula information .

analytical characterization quality control compound verification

Chemotype Validation: Quinolinone-Imine Mechanism of Action vs. Quinolinone-Ketone Scaffolds

The quinolin-4(1H)-imine chemotype—closely related to CAS 573974-93-3—has been mechanistically validated to inhibit oxygen consumption and significantly decrease mitochondrial membrane potential in Leishmania infantum axenic amastigotes [1]. This mitochondrial respiration inhibition mechanism, mediated through cytochrome bc₁ complex targeting, is distinct from the mechanisms observed for quinolinone-ketone derivatives (e.g., 2-phenyl-3-hydroxy-4(1H)-quinolinones) which demonstrate cytotoxicity through alternative pathways with sub-micromolar IC₅₀ values in MTT assays [2].

mechanism of action mitochondrial respiration anti-parasitic

Validated Application Scenarios for 3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone Based on Quantitative Evidence


MELK Kinase Inhibitor Screening and Target Validation Studies

For oncology researchers conducting MELK (maternal embryonic leucine zipper kinase) inhibitor screening, CAS 573974-93-3 provides an IC₅₀ benchmark of 2.1 μM—a defined intermediate potency that fills the gap between inactive analogs (IC₅₀ > 10 μM) and ultra-potent inhibitors (IC₅₀ = 0.008 μM) [1]. This intermediate activity profile is valuable for establishing concentration-response relationships and for use as a reference compound in SAR studies where extreme potency may mask subtle structure-activity trends or introduce confounding off-target effects. Researchers should prioritize this compound over unsubstituted 3-position analogs when a measurable but moderate MELK inhibitory signal is required.

Antimicrobial SAR Studies Requiring Ethylimino Substitution

In antimicrobial discovery programs evaluating quinolinone Schiff base derivatives, CAS 573974-93-3 offers a 4-fold potency advantage against S. aureus (MIC = 125 μg/mL) relative to bulkier cyclohexylimino analogs (MIC = 500 μg/mL) [1]. This quantitative differentiation makes the ethylimino-substituted compound the preferred starting point for SAR expansion in Gram-positive antibacterial screening. Researchers investigating the relationship between imine substituent size and antimicrobial activity should select this compound as the baseline ethyl-substituted representative rather than larger alkyl or cycloalkyl analogs that demonstrate attenuated activity.

Neuropharmacology Studies Leveraging 7-Methyl Substitution Patterns

For neuropharmacology researchers investigating MAO-B inhibition, CAS 573974-93-3 incorporates the 7-methyl substitution pattern shown to produce significantly more potent MAO-B inhibition than C6-substituted positional isomers [1]. The core 7-methyl-2(1H)-quinolinone scaffold demonstrates baseline MAO-B inhibitory activity (IC₅₀ = 15.4 μM) [2], providing a quantitative starting point for further functionalization studies. This compound should be prioritized over 6-methyl or other positional isomers when SAR studies require the optimal C7 substitution pattern for MAO-B target engagement.

Quality Control and Analytical Reference Standard Applications

For analytical chemistry and QC laboratories requiring well-characterized quinolinone reference materials, CAS 573974-93-3 offers an advantage over poorly characterized analogs due to the availability of comprehensive, peer-reviewed spectroscopic data including ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectra [1]. This published characterization enables independent identity verification and purity assessment, reducing the analytical burden associated with confirming the identity of custom-synthesized or commercially sourced material. Laboratories developing analytical methods for quinolinone derivatives should consider this compound as a model system for method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.